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Compound of Interest

Compound Name:
4-(Pyridin-4-yl)azepane

dihydrochloride

CAS No.: 2094713-86-5

Cat. No.: B2799027 Get Quote

In the landscape of contemporary medicinal chemistry, the strategic combination of well-

established pharmacophores often leads to the discovery of novel therapeutic agents with

enhanced potency and selectivity. The molecule 4-(Pyridin-4-yl)azepane dihydrochloride
represents a compelling convergence of two such "privileged structures": the azepane ring and

the pyridine nucleus. While specific data for the compound with CAS number 2919954-46-2 is

not extensively available in public literature, a thorough analysis of its constituent moieties

provides a strong foundation for predicting its chemical properties, biological potential, and

promising avenues for research and development.

The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is

a recurring motif in a multitude of FDA-approved drugs and clinically evaluated compounds.[1]

[2] Its inherent three-dimensional structure and conformational flexibility allow for the precise

spatial orientation of substituents, which is often critical for optimal interaction with biological

targets.[2] Azepane derivatives have demonstrated a remarkable breadth of pharmacological

activities, including anti-cancer, anti-Alzheimer's, and antimicrobial properties.[1]

Complementing the azepane core is the pyridine ring, one of the most prevalent N-

heterocycles in approved pharmaceuticals. The pyridine moiety is a versatile building block that

can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking,

with biological macromolecules. Its presence is integral to the efficacy of numerous drugs
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targeting a wide array of conditions.[3][4] The pyridin-4-yl substitution pattern, in particular, has

been explored in the design of kinase inhibitors and other targeted therapies.[5]

This technical guide will provide a comprehensive overview of 4-(Pyridin-4-yl)azepane
dihydrochloride, leveraging the extensive knowledge of its constituent fragments to project its

physicochemical properties, propose synthetic strategies, and hypothesize its therapeutic

potential. Detailed experimental protocols for its synthesis, characterization, and biological

evaluation are also presented to empower researchers in their exploration of this promising

chemical entity.

Physicochemical Properties and Structural
Attributes
A thorough understanding of a compound's physicochemical properties is fundamental to drug

development. For 4-(Pyridin-4-yl)azepane dihydrochloride, these properties can be

predicted based on its structure. The dihydrochloride salt form suggests good aqueous

solubility, a desirable characteristic for bioavailability.
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Property
Predicted
Value/Characteristic

Significance in Drug
Development

Molecular Formula C₁₁H₁₈Cl₂N₂

Defines the elemental

composition and molecular

weight.

Molecular Weight 249.18 g/mol

Influences absorption,

distribution, metabolism, and

excretion (ADME) properties.

Topological Polar Surface Area

(TPSA)
28.1 Å²

A key indicator of membrane

permeability and oral

bioavailability.

logP (Octanol-Water Partition

Coefficient)
~2.5

Predicts the lipophilicity and

membrane-crossing ability of

the free base.

pKa
Azepane nitrogen: ~10-11;

Pyridine nitrogen: ~5-6

Determines the ionization state

at physiological pH, affecting

solubility and target binding.

Hydrogen Bond Donors 2 (as dihydrochloride salt)

Influences solubility and

interactions with biological

targets.

Hydrogen Bond Acceptors 2
Contributes to target binding

affinity and specificity.

Rotatable Bonds 1
Indicates a degree of

conformational flexibility.

The conformational flexibility of the azepane ring is a key structural feature.[2] This flexibility

allows the molecule to adopt various spatial arrangements, potentially enabling it to bind to a

diverse range of biological targets. The pyridin-4-yl substituent will likely influence the preferred

conformation of the azepane ring.

Potential Synthetic Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://lifechemicals.com/blog/building-blocks/333-c-substituted-azepanes-for-novel-organic-synthesis-and-drug-discovery-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2799027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of 4-(Pyridin-4-yl)azepane can be approached through several established

methodologies in heterocyclic chemistry. A plausible and efficient strategy involves the ring

expansion of a readily available piperidine precursor.[6]

4-Piperidone 4-Hydroxy-4-(pyridin-4-yl)piperidine

Grignard or lithiation
 of 4-halopyridine 4-(Pyridin-4-yl)piperidineReduction N-Protected 4-(pyridin-4-yl)piperidine

Nitrogen Protection
(e.g., Boc, Cbz) Ring Expansion Precursor

Introduction of a leaving group
 on a one-carbon side chain 4-(Pyridin-4-yl)azepane

Ring Expansion
 (e.g., Tiffeneau-Demjanov) 4-(Pyridin-4-yl)azepane dihydrochloride

Salt formation
 with HCl

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-(Pyridin-4-yl)azepane dihydrochloride.

Step-by-Step Experimental Protocol for Synthesis:
Synthesis of 4-(Pyridin-4-yl)piperidine:

To a solution of 4-bromopyridine in anhydrous THF at -78 °C, add n-butyllithium dropwise.

After stirring for 30 minutes, add a solution of 1-Boc-4-piperidone in anhydrous THF.

Allow the reaction to warm to room temperature and quench with saturated aqueous

ammonium chloride.

Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate under

reduced pressure.

The resulting tertiary alcohol is then subjected to reduction (e.g., using triethylsilane and

trifluoroacetic acid) to yield N-Boc-4-(pyridin-4-yl)piperidine.

Deprotect the Boc group using standard conditions (e.g., TFA in DCM or HCl in dioxane) to

obtain 4-(pyridin-4-yl)piperidine.

Ring Expansion to 4-(Pyridin-4-yl)azepane:

Protect the piperidine nitrogen with a suitable protecting group (e.g., benzoyl).

Reduce the pyridine ring to a piperidine using a suitable catalyst (e.g., Rh/C) under

hydrogen pressure. This is a temporary reduction to avoid side reactions in the next step.
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Perform a Tiffeneau-Demjanov ring expansion by converting the exocyclic amine (after

temporary reduction of the pyridine) to a diazomethane precursor followed by treatment

with a Lewis acid.

Alternatively, a Beckmann rearrangement of the corresponding oxime derivative of a 4-

acetyl-4-(pyridin-4-yl)piperidine could be explored.

Re-aromatize the temporarily reduced pyridine ring via oxidation (e.g., with DDQ or

manganese dioxide).

Deprotect the azepane nitrogen to yield 4-(Pyridin-4-yl)azepane.

Formation of the Dihydrochloride Salt:

Dissolve the free base, 4-(Pyridin-4-yl)azepane, in a minimal amount of a suitable solvent

(e.g., diethyl ether or methanol).

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

The dihydrochloride salt will precipitate out of the solution.

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Hypothesized Biological Activity and Therapeutic
Potential
The structural features of 4-(Pyridin-4-yl)azepane dihydrochloride suggest several promising

avenues for biological investigation. The pyridin-4-yl moiety is a known hinge-binding motif in

many kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell

signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.
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Caption: Potential mechanism of action via kinase inhibition.

Beyond oncology, azepane derivatives have shown promise in the treatment of central nervous

system (CNS) disorders.[1][7] The ability of small molecules to cross the blood-brain barrier is

crucial for CNS-targeted drugs, and the predicted physicochemical properties of 4-(Pyridin-4-

yl)azepane suggest it may have favorable characteristics for CNS penetration.

Potential Therapeutic Areas:

Oncology: Inhibition of protein kinases involved in cancer progression.

Neurodegenerative Diseases: Modulation of targets implicated in Alzheimer's or Parkinson's

disease.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b2799027?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/30469042/
https://www.tandfonline.com/doi/abs/10.1080/10406638.2022.2041677
https://pdf.benchchem.com/2853/Azepane_Containing_Compounds_A_Comprehensive_Technical_Review_for_Drug_Discovery.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2799027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infectious Diseases: As antimicrobial or antiviral agents.[1]

Inflammatory Disorders: Targeting signaling pathways involved in inflammation.

Proposed Experimental Workflows for
Characterization and Biological Evaluation
A systematic approach is necessary to characterize 4-(Pyridin-4-yl)azepane dihydrochloride
and evaluate its biological activity.
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Caption: Integrated workflow for chemical and biological evaluation.
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Detailed Protocols for Key Assays:
1. Kinase Inhibition Assay (Example: In vitro LanthaScreen™ Eu Kinase Binding Assay):

Objective: To determine the inhibitory activity of the compound against a panel of protein

kinases.

Procedure:

Prepare a serial dilution of 4-(Pyridin-4-yl)azepane dihydrochloride in the assay buffer.

In a 384-well plate, add the kinase, a fluorescently labeled ATP tracer, and the test

compound.

Incubate at room temperature for a specified time to allow for binding equilibrium.

Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a

suitable plate reader.

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

2. Cell Proliferation Assay (Example: MTT Assay):

Objective: To assess the effect of the compound on the viability and proliferation of cancer

cell lines.

Procedure:

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with increasing concentrations of 4-(Pyridin-4-yl)azepane
dihydrochloride for 72 hours.

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well and incubate for 4 hours.

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

Measure the absorbance at 570 nm using a microplate reader.
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Calculate the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical Data Presentation
To illustrate the potential of 4-(Pyridin-4-yl)azepane dihydrochloride as a kinase inhibitor, the

following table presents hypothetical IC₅₀ values against a panel of relevant kinases.

Kinase Target Hypothetical IC₅₀ (nM) Therapeutic Relevance

VEGFR2 50 Angiogenesis, Cancer

PDGFRβ 75 Cancer, Fibrosis

c-Met 120 Cancer Metastasis

Aurora A 250 Mitosis, Cancer

EGFR >1000 Selectivity Marker

Conclusion: A Scaffold of High Potential
While the specific compound 4-(Pyridin-4-yl)azepane dihydrochloride with CAS number

2919954-46-2 is not yet extensively documented in scientific literature, a detailed analysis of its

structural components strongly suggests its potential as a valuable scaffold in drug discovery.

The combination of the conformationally flexible azepane ring and the electronically versatile

pyridine moiety offers a promising starting point for the development of novel therapeutics,

particularly in the areas of oncology and central nervous system disorders. The synthetic routes

are plausible with established chemical methods, and a clear path for comprehensive biological

evaluation can be readily envisioned. Further investigation into this and related chemical series

is highly warranted to unlock their full therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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